Anacardic Acid
Description
Properties
IUPAC Name |
2-hydroxy-6-pentadecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWQBGTDJIESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168078 | |
| Record name | 6-Pentadecylsalicylic acid | |
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Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
16611-84-0, 11034-77-8 | |
| Record name | 6-Pentadecylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Pentadecylsalicylic acid | |
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| Record name | 16611-84-0 | |
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| Record name | 6-Pentadecylsalicylic acid | |
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| Record name | Anacardic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.141 | |
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| Record name | Anacardic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H693KBS2W | |
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| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92.5 - 93 °C | |
| Record name | 2-Hydroxy-6-pentadecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Anacardic Acid: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acid, a naturally occurring phenolic lipid found in high concentrations in the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant scientific interest for its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a focus on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.
Core Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutic agents. These activities are largely attributed to its unique chemical structure, which consists of a salicylic acid moiety with a long alkyl chain. The length and degree of unsaturation of this alkyl chain play a crucial role in its biological potency.[2]
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria.[3] Its mechanism of action involves the disruption of bacterial cell membranes, inhibition of vital metabolic pathways, and interference with quorum sensing, a bacterial communication system.[2] This activity makes it a potential candidate for addressing the growing challenge of antibiotic resistance. Notably, this compound has shown efficacy against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus mutans, a key contributor to dental caries.[3][4] Furthermore, it has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[2]
Table 1: Antibacterial Activity of this compound and its Derivatives
| Microorganism | This compound Derivative | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Streptococcus mutans ATCC 25175 | 6-(4',8'-dimethylnonyl) salicylic acid | 0.78 | - | [5] |
| Streptococcus mutans ATCC 25175 | This compound (15:3) | - | - | [3] |
| Staphylococcus aureus ATCC 12598 | This compound (15:3) | - | - | [3] |
| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | This compound (15:3) | - | 6.25 | [3][6] |
| Methicillin-susceptible S. aureus ATCC 12598 | This compound (15:3) | - | 6.25 | [3][6] |
| Staphylococcus aureus | This compound | 40-99.96% inhibition of biofilm formation (at 2-250 µg/mL) | - | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties through various mechanisms. It has been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.[7] A significant mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8] By suppressing NF-κB activation, this compound can reduce the expression of a wide range of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9] Additionally, this compound has been found to inhibit the activity of enzymes such as lipoxygenases and cyclooxygenases, which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[10]
Table 2: Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model
| This compound Dose (mg/kg) | Time after Carrageenan Injection (hours) | Edema Inhibition (%) | Reference |
| 25 | 1 | 81.25 | [7] |
| 25 | 2 | 66.66 | [7] |
| 25 | 3 | 48.97 | [7] |
| 25 | 4 | 54.76 | [7] |
| 50 | 3 | 51.02 | [7] |
| 50 | 4 | 45.23 | [7] |
Anticancer Activity
The anticancer potential of this compound is a rapidly evolving area of research. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[11][12] The anticancer mechanisms of this compound are multifaceted and include the inhibition of histone acetyltransferases (HATs), enzymes that play a crucial role in the regulation of gene expression.[8] By inhibiting HATs, this compound can alter the expression of genes involved in cell cycle progression, survival, and apoptosis.[13] Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[8] It has also been shown to potentiate the effects of conventional chemotherapeutic agents.[12]
Table 3: Anticancer Effects of this compound on MDA-MB-231 Human Breast Cancer Cells
| This compound Concentration (µM) | Cell Cycle Phase | Percentage of Cells | Reference |
| 0 (Control) | G0/G1 | 51.1 ± 1.47 | [11] |
| 25 | G0/G1 | 56.8 ± 2.57 | [11] |
| 50 | G0/G1 | 62.2 ± 3.81 | [11] |
| 100 | G0/G1 | 70.7 ± 2.01 | [11] |
Neuroprotective Effects
Emerging evidence suggests that this compound possesses significant neuroprotective properties. It has been shown to protect neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity.[14][15] this compound's antioxidant activity helps to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.[14] It has also been found to modulate signaling pathways involved in neuronal survival and inflammation.[14] For instance, in a model of Parkinson's disease, this compound was shown to reverse the effects of rotenone-induced oxidative stress and inflammation.[14] Furthermore, it has been reported to have anti-ferroptosis and anti-inflammatory effects in traumatic brain injury.[16]
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways. Two of the most well-characterized pathways affected by this compound are the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit NF-κB activation by targeting multiple steps in this pathway, including the inhibition of IKK activity and the subsequent phosphorylation and degradation of IκBα.[8]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Activation of this pathway is initiated by the binding of growth factors to their receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. This compound has been shown to modulate this pathway, with some studies indicating an inhibitory effect on Akt phosphorylation, contributing to its pro-apoptotic and anticancer activities.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.
General Experimental Workflow
The investigation of the biological activities of a compound like this compound typically follows a structured workflow, beginning with in vitro assays to determine its direct effects on cells and microorganisms, followed by more complex cell-based assays to elucidate its mechanisms of action, and potentially culminating in in vivo studies to assess its efficacy and safety in animal models.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).
-
Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-NF-κB, anti-caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
Gelatin Zymography
This assay is used to detect the activity of gelatin-degrading enzymes, such as matrix metalloproteinases (MMPs).
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound.
-
Non-reducing SDS-PAGE: Separate the proteins in the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation: Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing the necessary cofactors for enzyme activity (e.g., Ca2+ and Zn2+).
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer this compound or a control vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the subplantar region of one of the hind paws.
-
Measurement of Paw Volume: Measure the volume of the paw at regular intervals using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the this compound-treated group compared to the control group.
Conclusion
This compound is a natural product with a remarkable range of biological activities, including potent antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underscores its therapeutic potential. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and its derivatives as novel therapeutic agents for a variety of diseases. Continued investigation into its mechanisms of action, optimization of its structure for enhanced potency and specificity, and comprehensive preclinical and clinical evaluation are warranted to fully realize its therapeutic promise.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of MMP2/MMP9 Activity by Gelatin Zymography Analysis [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
The Unraveling of Anacardic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acid, a naturally occurring phenolic lipid found predominantly in the shell of the cashew nut (Anacardium occidentale), has garnered significant attention in the scientific community for its diverse biological activities.[1] From its early discovery as a peculiar component of cashew nut shell liquid (CNSL) to its current status as a promising therapeutic agent, the journey of this compound's discovery is a testament to the evolution of natural product chemistry. This technical guide provides an in-depth historical account of its discovery, detailed experimental protocols for its isolation and characterization, a summary of its key quantitative properties, and an exploration of its known signaling pathways.
A Historical Chronicle of this compound's Discovery
The story of this compound begins in the mid-19th century, a period marked by the nascent stages of organic chemistry.[2] The initial chemical investigation into the oil extracted from cashew nut shells was conducted in 1847 by the German chemist J. Städeler . In his publication in Annalen der Chemie und Pharmacie, he described the acidic nature of a component of this oil, which he named "this compound".[1]
At the time of its discovery, the tools available for structural elucidation were limited to elemental analysis by combustion and simple chemical reactions. These early methods could determine the elemental composition of a compound but offered little insight into its complex structure. It was later understood that what Städeler had isolated was not a single compound but a mixture of closely related organic compounds, leading to the use of the plural term "anacardic acids".[1]
It took many decades of advancements in chemical analysis to fully unravel the structure of these compounds. The development of techniques such as degradation studies, where complex molecules are broken down into smaller, more easily identifiable fragments, was crucial. It was eventually determined that anacardic acids are derivatives of salicylic acid, each featuring a long alkyl chain of 15 or 17 carbon atoms attached to the aromatic ring.[1] A significant breakthrough was the discovery that this alkyl chain could be saturated or contain one, two, or three double bonds, giving rise to the different this compound congeners.
The advent of modern spectroscopic techniques in the 20th century, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the study of natural products like this compound. These powerful tools allowed for the precise determination of the molecular structure, including the stereochemistry of the double bonds in the unsaturated alkyl chains. High-Performance Liquid Chromatography (HPLC) became the standard for separating and quantifying the individual this compound components from the complex mixture of CNSL.[3][4]
Experimental Protocols
The isolation and characterization of anacardic acids have evolved from rudimentary extractions to highly sophisticated chromatographic and spectroscopic methods. Below are detailed methodologies for key experiments.
Extraction of Anacardic Acids from Cashew Nut Shell Liquid (CNSL)
Objective: To extract the mixture of anacardic acids from raw cashew nut shells.
Traditional Method (Modified from historical approaches):
-
Soxhlet Extraction:
-
440 g of crushed cashew nut shells are placed in a Soxhlet apparatus.
-
1200 mL of hexane is used as the solvent.
-
The extraction is carried out for 4 hours at approximately 80°C.
-
The resulting hexane-CNSL mixture is then concentrated using a rotary evaporator under reduced pressure at 60°C to yield the crude CNSL.[5]
-
Modern Method (Calcium Hydroxide Precipitation):
-
Dissolution: 100 g of natural CNSL is dissolved in a mixture of methanol and 5% water.
-
Precipitation: 50 g of calcium hydroxide is slowly added to the solution while stirring. The formation of calcium anacardate as a precipitate occurs.
-
Filtration and Washing: The precipitate is filtered and washed with methanol.
-
Heating and Suspension: The calcium anacardate is heated to 45-50°C for 3 hours and then suspended in distilled water.
-
Acidification and Extraction: The suspension is treated with 11 M HCl, and the liberated anacardic acids are extracted with ethyl acetate.
-
Drying and Evaporation: The ethyl acetate phase is dried with anhydrous sodium sulfate, and the solvent is evaporated to yield the this compound mixture with a yield of approximately 60%.[3]
Purification of this compound Isomers by Column Chromatography
Objective: To separate the individual this compound congeners (saturated, monoene, diene, triene).
Protocol:
-
Column Preparation: A chromatographic column (10 cm long, 5 cm wide) is packed with silica gel (0.063 - 0.2 mm) as the adsorbent.
-
Sample Loading: 3 mL of the crude this compound mixture is loaded onto the column.
-
Elution: A stepwise gradient of solvents is used for elution:
-
Initially, 200 mL of a hexane and acetic acid (1%) mixture is used.
-
This is followed by 200 mL of a chloroform and acetic acid (1%) mixture.
-
Finally, 300 mL of a dichloromethane/ethanol (1:1) and acetic acid (1%) mixture is added.
-
-
Fraction Collection and Analysis: Fractions of 30 mL are collected in Erlenmeyer flasks. Each fraction is concentrated and analyzed by Thin Layer Chromatography (TLC). Fractions with the same retention factor (Rf) are pooled and concentrated under reduced pressure.[4]
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the relative abundance of the different this compound isomers.
Protocol:
-
System: A Shimadzu SPD-10VP HPLC system with a UV-VIS detector.
-
Column: Hypersil GOLD C18 reversed-phase column (25 cm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (80%) and water with 1% acetic acid (20%).
-
Flow Rate: 1.75 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Run Time: 25 minutes.[3]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the isolated this compound isomers.
Protocol:
-
Instrument: Bruker Avance DRX-500 spectrometer.
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Analysis: The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the structure of the salicylic acid head and the long alkyl chain, including the position and stereochemistry of the double bonds.
Quantitative Data
The following tables summarize key quantitative data for anacardic acids.
Table 1: Composition of Anacardic Acids in Cashew Nut Shell Liquid
| This compound Isomer | Relative Percentage (Method 1)[4] | Relative Percentage (Method 2)[4] |
| Triene (C15:3) | 43.62% | 28% |
| Diene (C15:2) | 27.06% | 17.77% |
| Monoene (C15:1) | 29.32% | 17.13% |
Table 2: Inhibitory Activity (IC50) of Anacardic Acids
| Target Enzyme/Pathway | This compound Isomer/Mixture | IC50 Value | Reference |
| Histone Acetyltransferase (HAT) p300 | Saturated (C15:0) | ~8.5 µM | [6] |
| Histone Acetyltransferase (HAT) PCAF | Saturated (C15:0) | ~5 µM | [6] |
| Soybean Lipoxygenase-1 (SLO-1) | Monoene (C15:1) | 6.8 µM | [7][8] |
| Soybean Lipoxygenase-1 (SLO-1) | Saturated (C15:0) | 14.3 µM | [7] |
| Soybean Lipoxygenase-1 (SLO-1) | Mixture | 52 µM | [9][10] |
| Potato Lipoxygenase | C22:1 omega 5 | ~6 µM | [11] |
| Ovine Prostaglandin Endoperoxide Synthase | C22:1 omega 5 | ~27 µM | [11] |
| NF-κB Reporter Gene Expression | BAT1 analogue | 24 µM | [12] |
| NF-κB Reporter Gene Expression | BAT8 analogue | 15 µM | [12] |
| NF-κB Reporter Gene Expression | BAT3 analogue | 6 µM | [12] |
| HeLa Cell Cytotoxicity | 2-isopropoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | 11.02 µM | [13] |
| HeLa Cell Cytotoxicity | 2-ethoxy-N-(3-nitrophenyl)-6-pentadecylbenzamide | 13.55 µM | [13] |
| HeLa Cell Cytotoxicity | 2-ethoxy-6-pentadecyl-N-pyridin-4-ylbenzamide | 15.29 µM | [13] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of Histone Acetyltransferases (HATs) and the NF-κB Pathway
This compound is a known inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[6] This inhibition has profound effects on gene expression and cellular signaling. One of the most well-studied consequences of HAT inhibition by this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes. The acetylation of the p65 subunit of NF-κB by HATs like p300 is a crucial step for its full transcriptional activity.
This compound inhibits the HAT activity of p300 and PCAF, thereby preventing the acetylation of p65.[14] This leads to a reduction in NF-κB-dependent gene expression.
Inhibition of Lipoxygenase
Anacardic acids are also known to be effective inhibitors of lipoxygenases, a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides.[7][8] These products are involved in inflammatory responses. This compound acts as a competitive inhibitor of lipoxygenase, likely by chelating the non-heme iron atom at the enzyme's active site, which is essential for its catalytic activity.
Conclusion
From its initial discovery as an uncharacterized acidic substance in cashew nut shell liquid to its current status as a well-defined multi-target therapeutic agent, this compound has had a rich history intertwined with the progress of chemical science. The evolution of analytical techniques has been paramount in uncovering its complex nature as a mixture of salicylic acid derivatives with varying degrees of side-chain unsaturation. The detailed experimental protocols now available allow for its efficient isolation and characterization, paving the way for further research and development. The quantitative data on its composition and inhibitory activities provide a solid foundation for its application in drug discovery. As our understanding of its mechanisms of action, particularly its inhibition of HATs, NF-κB, and lipoxygenase, continues to grow, so too does the potential for this compound and its derivatives to be developed into novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This historical and technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this remarkable natural product.
References
- 1. Anacardic acids - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. This compound derived salicylates are inhibitors or activators of lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lipoxygenase and prostaglandin endoperoxide synthase by anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of benzamide derivatives of this compound and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Anacardic Acid: A Comprehensive Technical Guide to its Mechanism of Action and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anacardic acid, a naturally occurring phenolic lipid found in high concentrations in the cashew nut shell liquid (CNSL) of Anacardium occidentale, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the initial screening and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Enzyme Inhibition and Signal Transduction Modulation
This compound exerts its biological effects through a multi-targeted approach, primarily involving the inhibition of various key enzymes and modulation of critical signaling pathways. Initial screening has identified its potent inhibitory activity against several classes of enzymes, leading to its anti-inflammatory, anti-cancer, and anti-microbial properties.
Enzyme Inhibition
This compound has been demonstrated to be a potent inhibitor of several enzymes, with varying degrees of potency. The following table summarizes the key quantitative data from initial screening studies.
| Target Enzyme | This compound Congener | IC50 Value (µM) | Inhibition Type | Reference(s) |
| Histone Acetyltransferase (HAT) p300 | Mixture | ~8.5 | Non-competitive | [1][2] |
| Histone Acetyltransferase (HAT) PCAF | Mixture | ~5 | Non-competitive | [1][3] |
| Histone Acetyltransferase (HAT) Tip60 | Mixture | - | - | [4] |
| Lipoxygenase-1 (Soybean) | C15:1 | 6.8 | Competitive | [5][6] |
| Lipoxygenase-1 (Soybean) | C15:0 | 14.3 | Competitive | [7] |
| Tyrosinase (Mushroom) | - | - | Competitive | [8][9] |
| Xanthine Oxidase | - | - | - | |
| Angiotensin-Converting Enzyme (ACE) | Anacardic-3 (C15:1) | 12 | Non-competitive | |
| Angiotensin-Converting Enzyme (ACE) | This compound-4 (C15:0) | 20 | Non-competitive | |
| Angiotensin-Converting Enzyme (ACE) | This compound-2 (C15:2) | 33 | Non-competitive | |
| Angiotensin-Converting Enzyme (ACE) | This compound-1 (C15:3) | 39 | Non-competitive |
Modulation of Signaling Pathways
This compound's mechanism of action extends to the modulation of key signaling pathways implicated in cellular proliferation, inflammation, and survival.
-
NF-κB Signaling Pathway: this compound is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] It has been shown to suppress the activation of IκBα kinase, leading to the abrogation of IκBα phosphorylation and degradation. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[10]
-
p53 Signaling Pathway: In the context of cancer, this compound has been shown to activate the p53 tumor suppressor pathway.[11] This activation can lead to cell cycle arrest and apoptosis in cancer cells.
-
PI3K/Akt Signaling Pathway: this compound has been suggested to stimulate neutrophils in a PI3K-dependent manner.
Experimental Protocols for Initial Screening
This section provides detailed methodologies for key experiments commonly employed in the initial screening of this compound's biological activities.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of histone acetyltransferases, such as p300 and PCAF.
Materials:
-
Recombinant human p300 or PCAF enzyme
-
HeLa core histones or a specific histone peptide substrate (e.g., H3 peptide)
-
[³H]-Acetyl Coenzyme A
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histones or histone peptide, and [³H]-Acetyl CoA.
-
Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the HAT enzyme (p300 or PCAF).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl CoA.
-
Dry the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of HAT inhibition by comparing the radioactivity of the this compound-treated samples to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]
Lipoxygenase Inhibition Assay
This assay evaluates the inhibitory effect of this compound on lipoxygenase, an enzyme involved in the inflammatory response.
Materials:
-
Soybean lipoxygenase-1 (LOX-1)
-
Linoleic acid (substrate)
-
This compound dissolved in a suitable solvent (e.g., ethanol)
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of linoleic acid in the borate buffer.
-
Add varying concentrations of this compound or the vehicle control to the linoleic acid solution.
-
Initiate the reaction by adding the soybean lipoxygenase-1 enzyme.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the percentage of inhibition and the IC50 value.[5][12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours).[13][14]
-
After the incubation period, add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., LNCaP prostate cancer cells)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with different concentrations of this compound for a specified duration (e.g., 48 hours).[15]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the 1x binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[15]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts with 8.0 µm pore size membrane
-
24-well cell culture plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell insert membrane with Matrigel.
-
Starve the cancer cells in serum-free medium overnight.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert (5 x 10⁴ cells/well).[13]
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a specific period (e.g., 36 hours).[13]
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the stained cells under a microscope.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of this compound that inhibits the visible growth of a particular microorganism.
Materials:
-
Bacterial strain (e.g., Streptococcus mutans)
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria without this compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible bacterial growth is observed.[16][17]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To further elucidate the complex mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. This compound Enhances the Proliferation of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Anacardic Acid: A Comprehensive Review of its Pharmacological Effects
An in-depth analysis of the therapeutic potential of anacardic acid, a natural compound derived from the cashew tree, reveals a broad spectrum of pharmacological activities. This technical guide synthesizes current research for scientists and drug development professionals, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. The multifaceted effects of this compound, ranging from anticancer and anti-inflammatory to neuroprotective and metabolic regulatory properties, position it as a promising candidate for further therapeutic development.
This compound (AA), a bioactive phytochemical primarily found in the nutshell of the Anacardium occidentale (cashew) tree, has garnered significant scientific interest for its diverse therapeutic properties.[1][2] Chemically, it is a mixture of closely related 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of saturation.[2][3] Traditionally used in herbal medicine for conditions like infectious abscesses, ulcers, and inflammation, modern research is now elucidating the molecular mechanisms underlying its wide-ranging pharmacological effects.[2][4]
Anticancer Activity
This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis.
One of the primary targets of this compound is the histone acetyltransferase (HAT) p300/CBP.[1][5][6] Inhibition of HAT activity can lead to chromatin condensation and altered gene transcription, contributing to its antiproliferative effects.[3] this compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of cell proliferation, survival, and inflammation.[4][5][7] By suppressing NF-κB activation, this compound can down-regulate the expression of genes involved in cell survival, proliferation, invasion, and angiogenesis.[7]
Furthermore, this compound has been found to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[8] This is accompanied by the activation of p53 and the phosphorylation of p38 and JNK MAP kinases, along with the inactivation of the ERK signaling cascade.[8] In pancreatic cancer, this compound has been shown to exert its anticancer activity via the Chmp1A-ATM-p53 signaling pathway and can potentiate the effects of chemotherapeutic agents like 5-Fluorouracil and Gemcitabine.[9] Additionally, it has been reported to inhibit tumor angiogenesis by targeting the Src/FAK/Rho GTPases signaling pathway.[5][10]
dot
Caption: Anticancer signaling pathways modulated by this compound.
Anti-inflammatory and Antioxidant Effects
This compound exhibits significant anti-inflammatory and antioxidant properties.[[“]][12] In animal models, it has been shown to inhibit carrageenan-induced edema and reduce leukocyte and neutrophilic migration.[12][13][14] The anti-inflammatory effect is associated with the suppression of vascular permeability and the production of inflammatory mediators.[14] this compound also diminishes myeloperoxidase activity and malondialdehyde concentration, while increasing the levels of reduced glutathione, indicating a reduction in oxidative stress.[12][13][14]
The mechanism of its anti-inflammatory action also involves the inhibition of the NF-κB pathway.[15][16] In a TNF-α-induced inflammation model of human saphenous vein endothelial cells, this compound suppressed NF-κB expression and significantly reduced the expression of intercellular adhesion molecule-1 (ICAM-1).[15] Additionally, this compound is a competitive inhibitor of lipoxygenase-1 (LOX-1), an enzyme involved in the inflammatory cascade.[2][17]
dot
Caption: Anti-inflammatory mechanisms of this compound.
Neuroprotective Effects
This compound has demonstrated promising neuroprotective effects in various experimental models. In a rotenone-induced rat model of Parkinson's disease, oral administration of this compound prevented behavioral changes and oxidative stress, partly through a modulatory action on mitochondria and superoxide dismutase (SOD) gene expression.[18][19] It has also been shown to reverse rotenone-induced effects on lipoperoxidation, nitric oxide production, and the GSH/GSSG ratio.[20]
In models of glutamate-induced neurotoxicity, this compound increased cell viability, reduced cell toxicity, and suppressed reactive oxygen species.[21] This neuroprotective potential is also attributed to its ability to reduce excessive calcium influx, decrease the expression of the pro-apoptotic caspase-3 gene, and increase the expression of the anti-apoptotic gene Bcl-2.[21] Furthermore, this compound has been shown to have anti-ferroptosis and anti-inflammatory effects in traumatic brain injury, reducing neurological and cognitive impairment.[22]
Antimicrobial and Biofilm Inhibition Activity
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus mutans, and methicillin-resistant S. aureus (MRSA).[4][10][23] Its mechanism of action involves the disruption of bacterial membranes, inhibition of vital metabolic pathways, and interference with quorum sensing.[23] The length and degree of unsaturation of its alkyl side chain are critical for its antimicrobial potency, with higher unsaturation enhancing membrane disruption and antibacterial effects.[23][24]
This compound is also effective at inhibiting biofilm development, a key factor in the resilience of many pathogenic bacteria.[23] It can suppress bacterial metabolism and the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix.[23]
Metabolic Effects
This compound has shown potential in mitigating metabolic disorders. In mice fed a high-fat and high-sucrose diet, oral treatment with this compound slowed down lipid accumulation in the liver and mitigated insulin resistance.[25] In vitro studies using 3T3-L1 cells revealed that this compound reduces lipid accumulation by decreasing the expression of fatty acid synthase (FAS) and peroxisome proliferator-activated receptor-gamma (PPARγ).[25][26] The inhibition of adipocyte differentiation may also involve the targeting of histone H3K9 acetylation.[26][27]
Furthermore, anacardic acids have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[28][29] This suggests a potential role for this compound in the management of hyperglycemia.
Quantitative Data on Pharmacological Effects
| Target/Model | Effect | IC50/Effective Concentration | Reference |
| Anticancer | |||
| p300/CBP HAT | Inhibition | ~5-10 µM | [1] |
| Tip60 (MYST family HAT) | Inhibition | 9 µM | [10] |
| MMP-2 (catalytic core domain) | Inhibition | 11.11 µM | [30] |
| MCF-7, LY2, LCC9 breast cancer cells | Inhibition of proliferation | More effective than on ERα-negative cells | [3] |
| MDA-MB-231 breast cancer cells | G0/G1 phase cell cycle arrest | 25, 50, 100 µM | [31] |
| Pancreatic cancer cells | Anticancer effect | Dose-dependent | [9] |
| Anti-inflammatory | |||
| Soybean lipoxygenase-1 | Inhibition (competitive) | IC50: 6.8 µM (C15:1), 14.3 µM (C15:0); Ki: 2.8 µM (C15:1), 6.4 µM (C15:0) | [17][32] |
| Carrageenan-induced paw edema (mice) | Reduction of edema | 25 mg/kg (i.p.) | [12][14] |
| Antimicrobial | |||
| S. mutans | Antibacterial activity | MIC: 0.78 µg/mL for 6-(40,80-dimethylnonyl) salicylic acid | [33] |
| S. aureus biofilm formation | Inhibition | 40-99.96% inhibition at 2-250 µg/mL | [33] |
| Metabolic | |||
| α-glucosidase | Inhibition | IC50: 1.78 µg/mL (AAn1), 1.99 µg/mL (AAn2), 3.31 µg/mL (AAn3) | [28][29] |
| High-fat, high-sucrose diet (mice) | Reduced liver fat and insulin resistance | 500 µg/kg BW (oral) for 12 weeks | [25] |
Detailed Experimental Protocols
Inhibition of Soybean Lipoxygenase-1
-
Enzyme and Substrate: Soybean lipoxygenase-1 (EC 1.13.11.12, type 1) and linoleic acid.
-
Assay Principle: The enzymatic peroxidation of linoleic acid is monitored spectrophotometrically by measuring the formation of the conjugated diene hydroperoxide at 234 nm.
-
Procedure: The reaction mixture contains borate buffer (pH 9.0), soybean lipoxygenase-1, and various concentrations of this compound. The reaction is initiated by the addition of linoleic acid. The increase in absorbance at 234 nm is recorded over time.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance curves. IC50 values are calculated from dose-response curves. Inhibition kinetics (e.g., competitive, non-competitive) are determined using Dixon plots, where the reciprocal of the initial velocity is plotted against the inhibitor concentration at different substrate concentrations. The inhibition constant (Ki) can be obtained from these plots.[17][32]
Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Swiss albino mice.
-
Inducing Agent: Carrageenan (a phlogistic agent).
-
Procedure:
-
Mice are pre-treated with various doses of this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
After a set time (e.g., 30 minutes), paw edema is induced by subplantar injection of carrageenan into the right hind paw.
-
The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[12][14]
dot
Caption: Experimental workflow for carrageenan-induced paw edema.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Lines: Relevant cancer cell lines (e.g., MCF-7, MDA-MB-231) or other cell types of interest.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curves.[9][31]
Conclusion
This compound has emerged as a natural compound with a remarkable diversity of pharmacological effects. Its ability to modulate multiple signaling pathways and inhibit key enzymes makes it a compelling candidate for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and metabolic diseases. The data presented in this guide underscore the significant therapeutic potential of this compound. However, further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its efficacy, safety, and clinical applications.[2] The development of advanced delivery systems, such as nano-encapsulation, may also be crucial to overcome challenges related to its limited solubility and stability, thereby enhancing its clinical potential.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of this compound and its derivatives: a pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. Combinatorial treatment with this compound followed by TRAIL augments induction of apoptosis in TRAIL resistant cancer cells by the regulation of p53, MAPK and NFκβ pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammatory Effects of this compound on a TNF-α - Induced Human Saphenous Vein Endothelial Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anacardic Acids from Cashew Nuts Prevent Behavioral Changes and Oxidative Stress Induced by Rotenone in a Rat Model of Parkinson’s Disease - Cashews [cashews.org]
- 19. researchgate.net [researchgate.net]
- 20. Purified anacardic acids exert multiple neuroprotective effects in pesticide model of Parkinson's disease: in vivo and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of Bhilawanol and this compound during glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound improves neurological deficits in traumatic brain injury by anti-ferroptosis and anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. structure-antibacterial-activity-relationships-of-anacardic-acids - Ask this paper | Bohrium [bohrium.com]
- 25. This compound mitigates liver fat accumulation and impaired glucose tolerance in mice fed a high-fat and high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. omicsonline.org [omicsonline.org]
- 27. omicsonline.org [omicsonline.org]
- 28. Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale [mdpi.com]
- 29. Structural Characterization and In Vitro and In Silico Studies on the Anti- α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anticancer effects of plant derived this compound on human breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Antioxidant, Antimicrobial, and Anticancer Effects of Anacardium Plants: An Ethnopharmacological Perspective [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Supercritical CO2 Extraction of Anacardic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of anacardic acid from cashew nut shell liquid (CNSL) using supercritical carbon dioxide (scCO₂). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the extraction workflow and relevant biological signaling pathways.
Introduction
This compound, a primary constituent of cashew nut shell liquid, is a phenolic lipid with a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its therapeutic potential has driven the need for efficient and clean extraction methods. Supercritical CO₂ extraction is an environmentally friendly and highly selective technique that offers a superior alternative to conventional solvent-based methods, yielding high-purity this compound without the use of harsh organic solvents.[2][3]
Applications in Research and Drug Development
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Notably, it inhibits the NF-κB signaling pathway, which is crucial in inflammation and cancer, and activates the Chmp1A-ATM-p53 tumor suppressor pathway.[1][4] These mechanisms underpin its potential as a lead compound in the development of novel therapeutics for a variety of diseases.
Quantitative Data Summary
The efficiency of supercritical CO₂ extraction of this compound is dependent on several key parameters. The following table summarizes the quantitative data from optimized extraction protocols.
| Parameter | Value | Unit | Yield/Recovery | Reference |
| Optimal Temperature | 50 | °C | 82% of total this compound | [2][5][6] |
| Optimal Pressure | 300 | bar | 82% of total this compound | [2][5][6] |
| CO₂ Flow Rate | 5 | g/min | 82% of total this compound | [2][5][6] |
| Extraction Time | 150 | min | 82% of total this compound | [2][5][6] |
| Sample Loading | 3 (CNSL/solid adsorbent ratio 1:2) | g | Not specified | [2][5] |
| Initial Yield (First 30 min) | ~19 | % | Not specified | [3][7] |
Experimental Protocols
Protocol 1: Supercritical CO₂ Extraction of this compound from CNSL
This protocol details the procedure for extracting this compound from natural cashew nut shell liquid using a supercritical fluid extraction (SFE) system.
Materials:
-
Natural Cashew Nut Shell Liquid (CNSL)
-
Solid adsorbent (e.g., Celite or glass wool)
-
Supercritical Fluid Extraction (SFE) system
-
High-purity CO₂
-
Collection vials
Procedure:
-
Sample Preparation:
-
Prepare a mixture of CNSL and the solid adsorbent at a ratio of 1:2 (w/w). For example, mix 3 grams of CNSL with 6 grams of the solid adsorbent.
-
Homogenize the mixture to ensure an even distribution of the CNSL on the adsorbent material.
-
-
Loading the Extraction Vessel:
-
Load the prepared CNSL-adsorbent mixture into the extraction vessel of the SFE system.
-
-
Setting the SFE Parameters:
-
Pressurize the system with CO₂ to the desired pressure of 300 bar .
-
Set the temperature of the extraction vessel to 50°C .
-
Set the CO₂ flow rate to 5 g/min .
-
-
Extraction:
-
Begin the extraction process and collect the extract in a suitable collection vial.
-
Continue the extraction for a total of 150 minutes to achieve a high yield of this compound. The majority of the extract is typically recovered within the first 120 minutes.
-
-
Post-Extraction:
-
After the extraction is complete, carefully depressurize the system.
-
Remove the extraction vessel and collect the spent CNSL-adsorbent mixture.
-
The collected extract, rich in this compound, can be stored under appropriate conditions for further analysis.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in the extract obtained from the supercritical CO₂ extraction. Both normal-phase and reversed-phase methods are described.
Method A: Normal-Phase HPLC
-
Column: Chiralpack IA Chiral column (250 mm x 4.6 mm, 5 µm)[7][8]
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in n-Hexane and IPA in a ratio of 1:1000:10 (v/v/v)[7][8]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound extract in the mobile phase to a final concentration of approximately 2 mg/mL.
-
Sonicate the solution for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Standard Preparation: Prepare standard solutions of this compound isomers (saturated, monoene, diene, and triene) in the mobile phase at concentrations ranging from 0.06 to 0.24 mg/mL to generate a calibration curve.[7][8]
Method B: Reversed-Phase HPLC
-
Column: C18 column (150 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Isocratic elution with acetonitrile and water (both acidified with acetic acid to pH 3.0) in a ratio of 80:20:1 (v/v/v).[9]
-
Flow Rate: 1.5 mL/min[3]
-
Sample and Standard Preparation: Follow the same procedure as in the normal-phase method, using the reversed-phase mobile phase as the diluent.
Visualizations
Experimental and Signaling Pathways
The following diagrams illustrate the experimental workflow for the supercritical CO₂ extraction of this compound and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for supercritical CO₂ extraction of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Chmp1A-ATM-p53 pathway.
References
- 1. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. [PDF] Development and validation of a normal phase HPLC method for separation of this compound isomers in cashew nut shell liquid | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Purification of Anacardic Acid using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anacardic acid, a key bioactive phenolic lipid found predominantly in cashew nut shell liquid (CNSL), has garnered significant attention in the scientific community.[1][2][3][4][5][6] Comprising a mixture of 6-alkyl salicylic acids with varying degrees of unsaturation in the alkyl chain, this compound exhibits a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[3][5][6][7][8] Its potential as a therapeutic agent necessitates efficient and reliable purification methods to isolate it from the complex mixture of CNSL. This application note provides detailed protocols for the purification of this compound using column chromatography, a fundamental technique for the separation of chemical compounds.
The protocols outlined below describe the use of both normal-phase and reversed-phase column chromatography, providing flexibility for researchers based on available resources and desired purity levels. Additionally, this document includes quantitative data on expected yields and purities, as well as diagrams illustrating the experimental workflow and relevant biological signaling pathways of this compound.
Data Presentation
The following table summarizes quantitative data from various studies on the purification of this compound, offering a comparative overview of different chromatographic techniques and their efficiencies.
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) | Reference |
| Preparative Reversed-Phase HPLC | C18 | Methanol, Water, Acetic Acid (80:20:1) | Triene: 96.41, Diene: 95.32, Monoene: 90.77 | 82 - 97 | [9] |
| Two-Step Reversed-Phase Silica Gel Column Chromatography | Silica Gel | Not specified | 98.8 | 82.4 | [10] |
| Ion-Exchange Resin Adsorption | Anion-exchange resin | Alcoholic solutions | >95 | Not specified | [11] |
| Supercritical CO2 Extraction | Solid adsorbent | Supercritical CO2 | High Purity | 82 | [2][4][12] |
| Normal Phase HPLC | Chiralpack, IA Chiral column | n-Hexane, IPA, Trifluoroacetic acid (1000:10:0.1) | Not specified | 99.0 - 102.0 | [13][14] |
| Reversed-Phase HPLC | C18 | Acetonitrile, Water, Acetic Acid (80:20, pH 3.0) | Not specified | >90 | [8][15][16] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography using Silica Gel
This protocol describes the purification of this compound from Cashew Nut Shell Liquid (CNSL) using a silica gel column.
Materials:
-
Crude Cashew Nut Shell Liquid (CNSL)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Dichloromethane (analytical grade)
-
Ethanol (analytical grade)
-
Acetic acid (glacial)
-
Glass column with a stopcock
-
Glass wool or cotton
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Methodology:
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running hexane through it until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve a known amount of crude CNSL in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 200 mL of a hexane and acetic acid (1%) mixture.[1]
-
Subsequently, elute the column with 200 mL of a chloroform and acetic acid (1%) mixture.[1]
-
Finally, use 300 mL of a dichloromethane/ethanol (1:1) and acetic acid (1%) mixture for elution.[1]
-
Collect fractions of approximately 30 mL in separate Erlenmeyer flasks.[1]
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the desired this compound based on the TLC analysis.
-
-
Solvent Evaporation:
-
Combine the purified fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the analytical and semi-preparative separation of this compound isomers.
Materials and Equipment:
-
Purified this compound mixture (from Protocol 1 or other extraction methods)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[8][15][16]
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and quantify the different this compound isomers based on their retention times and peak areas by comparing with known standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound from cashew nut shell liquid.
Caption: Workflow for this compound Purification.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.
1. Chmp1A-ATM-p53 Signaling Pathway in Pancreatic Cancer
This compound can exert its anticancer effects by activating the Chmp1A-ATM-p53 signaling pathway.[17]
Caption: this compound's effect on the Chmp1A-ATM-p53 pathway.
2. Inhibition of VEGF-Induced Signaling in Metastasis
This compound can inhibit the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, by targeting VEGF-induced signaling pathways.[18]
Caption: this compound's inhibition of VEGF signaling.
3. PI3K Pathway in Neutrophil Stimulation
This compound stimulates neutrophil oxidative burst and the formation of Neutrophil Extracellular Traps (NETs) through the PI3K pathway.[7]
Caption: this compound's stimulation of neutrophils via PI3K.
References
- 1. gavinpublishers.com [gavinpublishers.com]
- 2. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. jocpr.com [jocpr.com]
- 15. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-metastatic action of this compound targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Anacardic Acids Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the quantification of anacardic acids using both reversed-phase and normal-phase High-Performance Liquid Chromatography (HPLC). Anacardic acids, a mixture of 6-alkyl salicylic acids found predominantly in the shell of the cashew nut (Anacardium occidentale), are of significant interest due to their wide range of biological activities. Accurate and precise quantification is crucial for research and development in the pharmaceutical and nutraceutical industries.
Introduction
Anacardic acids are phenolic lipids that exist as a mixture of saturated and unsaturated congeners, with the alkyl chain typically consisting of 15 or 17 carbon atoms. These compounds have demonstrated various therapeutic potentials, including antimicrobial, antioxidant, and anti-inflammatory properties. HPLC is a powerful analytical technique for the separation and quantification of individual anacardic acid components. This application note outlines two validated HPLC methods suitable for the analysis of anacardic acids in various sample matrices, particularly Cashew Nut Shell Liquid (CNSL).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the validated reversed-phase and normal-phase HPLC methods for this compound analysis.
Table 1: Reversed-Phase HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v), pH 3.0[1][2][3][4] | Acetonitrile:Water (80:20, v/v) with 1% Acetic Acid[5] |
| Flow Rate | 1.5 mL/min[1] | 1.5 mL/min[6] |
| Detection | Diode Array Detector (DAD) at 280 nm[1] | Diode Array Detector (DAD) at 280 nm[1] |
| Linearity (AnAc triene) | y = 2670.8x - 26949 (r² > 0.9998)[2][3][4] | y = 2333.5x + 2956.2 (r² = 0.9979)[5] |
| Concentration Range | 50 - 1000 µg/mL[2][3][4] | 1 - 100 µg/mL[6] |
| Limit of Detection (LOD) | 19.8 µg/mg[2][3][4] | 0.18 µg/mL[5] |
| Limit of Quantification (LOQ) | 60.2 µg/mg[2][3][4] | 0.85 µg/mL[5] |
| Intra-day Precision (RSD) | 0.60%[2][3][4] | 0.20% (CV)[5] |
| Inter-day Precision (RSD) | 0.67%[2][3][4] | 0.29% (CV)[5] |
Table 2: Normal-Phase HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm)[7][8][9] |
| Mobile Phase | 0.1% Trifluoroacetic acid in n-Hexane and Isopropyl Alcohol (IPA) (1:1000:10, v/v/v)[7][8][9] |
| Flow Rate | 1 mL/min[7][8][9] |
| Detection | UV Detector at 210 nm[7][8][9] |
| Linearity Range | 0.06 - 0.24 mg/mL[7][8][9] |
| Correlation Coefficient (r²) | 0.9997 - 0.9999[7][8][9] |
| Analytical Recovery | 99.0 - 102.0%[7][8][9] |
| Retention Times | Saturated (~13.9 min), Monoene (~14.7 min), Diene (~16.4 min), Triene (~18.5 min)[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This method is suitable for the separation and quantification of this compound isomers based on their polarity.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
This compound standards (saturated, monoene, diene, triene)
-
Sample containing anacardic acids (e.g., Cashew Nut Shell Liquid - CNSL)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and Diode Array Detector (DAD)[1]
-
Sonicator
-
0.45 µm syringe filters
3. Preparation of Mobile Phase
-
Prepare a solution of acetonitrile, water, and acetic acid in the ratio of 80:20:1 (v/v/v).[1][2][3][4]
-
Adjust the pH to 3.0 with acetic acid if necessary.[1][2][3][4]
-
Degas the mobile phase using sonication or vacuum filtration.
4. Preparation of Standard Solutions
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 50 to 1000 µg/mL).[2][3][4]
5. Preparation of Sample Solution
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg of CNSL) and transfer it to a volumetric flask.[7]
-
Dissolve the sample in a known volume of the mobile phase.[7]
-
Sonicate the solution for approximately 30 minutes to ensure complete dissolution.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
6. HPLC Conditions
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v), isocratic elution[1][2][3][4]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 25 °C[1]
-
Detection: DAD at 280 nm[1]
7. Data Analysis
-
Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of each this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Normal-Phase HPLC Method
This method is effective for separating this compound isomers with a high degree of resolution.
1. Materials and Reagents
-
n-Hexane (HPLC grade)
-
Isopropyl Alcohol (IPA) (HPLC grade)
-
Trifluoroacetic Acid (TFA) (analytical grade)
-
This compound standards (saturated, monoene, diene, triene)
-
Sample containing anacardic acids (e.g., CNSL)
2. Equipment
-
HPLC system with a pump, autosampler, and UV detector
-
Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm)[7][8][9]
-
Sonicator
-
0.45 µm syringe filters
3. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of 0.1% trifluoroacetic acid in n-Hexane and IPA in a ratio of 1:1000:10 (v/v/v).[7][8][9]
-
Filter the mobile phase through a 0.45 µm membrane and degas it.[7]
4. Preparation of Standard Solutions
-
Prepare a standard stock solution (e.g., 2 mg/mL) of the this compound isomers in the mobile phase.[7]
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 0.06-0.24 mg/mL).[7][8][9]
5. Preparation of Sample Solution
-
Accurately weigh about 100 mg of the CNSL sample into a 50 mL volumetric flask.[7]
-
Add approximately 20 mL of the mobile phase (diluent) and sonicate for 30 minutes.[7]
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent.[7]
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[7]
6. HPLC Conditions
-
Column: Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm)[7][8][9]
-
Mobile Phase: 0.1% TFA in n-Hexane:IPA (1:1000:10, v/v/v), isocratic elution[7][8][9]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 25 °C[7]
7. Data Analysis
-
Identify the peaks of the this compound isomers based on their retention times compared to the standards.[7]
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of each isomer in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship between HPLC modes for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. [PDF] Development and validation of a normal phase HPLC method for separation of this compound isomers in cashew nut shell liquid | Semantic Scholar [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols: In Vivo Anti-inflammatory Assay of Anacardic Acid in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anacardic acid (AA), a natural phenolic lipid found in the shell of the cashew nut (Anacardium occidentale), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory properties.[1][2] In vivo studies are crucial for validating the therapeutic potential of this compound. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in murine models, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This is the most common model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Objective: To assess the ability of this compound to reduce acute inflammation in a mouse model.
Materials:
-
Test Compound: this compound (AA).
-
Vehicle: Saline or other appropriate solvent.
-
Inducing Agent: Lambda Carrageenan (1% suspension in saline).[8]
-
Positive Control: Indomethacin (INDO), a standard NSAID.[4][8]
-
Measurement Device: Plethysmometer.[8]
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into experimental groups (n=5-8 per group):
-
Compound Administration: Administer this compound, indomethacin, or vehicle via intraperitoneal (i.p.) injection.[4][5][6]
-
Baseline Measurement: 30 minutes after compound administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer (V₀).[4][8]
-
Induction of Inflammation: Immediately after the baseline measurement, induce inflammation by injecting carrageenan (e.g., 50-100 µL of 1% solution) into the subplantar region of the right hind paw.[8][9]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[4][6][10]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) as: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Carrageenan-Induced Peritonitis Assay
This model is used to evaluate the effect of a compound on leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Objective: To determine the effect of this compound on inflammatory cell infiltration and biochemical markers.
Procedure:
-
Animal Grouping and Compound Administration: Follow steps 1-3 from the paw edema protocol.
-
Induction of Peritonitis: 30 minutes after compound administration, inject carrageenan (e.g., 1%) into the intraperitoneal cavity of the mice.
-
Peritoneal Lavage: After a set time (e.g., 4 hours), humanely euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile saline containing EDTA.
-
Cell Count: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer. Differential cell counts (e.g., for neutrophils) can be performed on stained cytospin preparations.
-
Biochemical Analysis: Centrifuge the peritoneal lavage fluid. The supernatant can be used to measure levels of inflammatory markers such as:
Data Presentation
The following tables summarize the quantitative results from in vivo studies on this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [4][6]
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |
|---|---|---|---|---|---|
| This compound (AA) | 10 | - | - | - | Significant Reduction* |
| This compound (AA) | 25 | 81.25% | 66.66% | 48.97% | 54.76% |
| This compound (AA) | 50 | - | - | 51.02% | 45.23% |
| Indomethacin (INDO) | 10 | - | - | - | Significant Reduction* |
*Specific percentage not provided, but reported as a considerable reduction (p < 0.05).
Table 2: Effect of this compound (25 mg/kg) on Edema Induced by Various Proinflammatory Agents [4]
| Inflammatory Agent | Time of Peak Edema | % Inhibition by AA (at 60 min) | % Inhibition by AA (at 240 min) |
|---|---|---|---|
| Prostaglandin E₂ | 60 min | 59.4% | 97.5% |
| Dextran | 60 min | 73.1% | 62.5% |
| Histamine | 30 min | 70.2% (at 30 min) | 41.7% |
| Compound 48/80 | 120 min | 36.4% (at 120 min) | 61.9% |
Table 3: Effect of this compound (25 mg/kg) on Inflammatory Markers in Carrageenan-Induced Peritonitis [6]
| Parameter | Carrageenan Control Group | This compound (25 mg/kg) Group | % Change with AA |
|---|---|---|---|
| MPO Activity (U/mL) | High* | 6.98 ± 0.87 | 61.6% Inhibition |
| MDA Level (nM/mL) | 44.33 ± 4.71 | 17.16 ± 3.32 | 61.3% Decrease |
| GSH Level (µg/mL) | 20.62 ± 1.48 | 32.32 ± 1.13 | 56.7% Increase |
*Baseline values not specified, but AA treatment significantly reduced MPO activity compared to the carrageenan group.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the carrageenan-induced paw edema assay.
Caption: this compound inhibits NF-κB activation by targeting IKK.
Caption: NF-κB-mediated induction of COX-2 and inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. A primary pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2][11]
-
Inhibition of NF-κB Activation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation.[1] This releases NF-κB, allowing it to move into the nucleus and activate the transcription of genes for inflammatory mediators like TNF-α, COX-2, and iNOS.[1][8] this compound has been shown to suppress the activation of IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[1][2]
-
Suppression of Inflammatory Mediators: By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of downstream targets. This includes the enzyme Cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins—key mediators of pain and swelling.[1][12] This mechanism is supported by data showing that this compound significantly reduces edema caused by prostaglandin E₂.[4]
-
Antioxidant Activity: Inflammation is closely linked with oxidative stress. This compound demonstrates potent antioxidant effects by increasing the levels of the endogenous antioxidant glutathione (GSH) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4][6]
-
Inhibition of Mast Cell Degranulation: The ability of this compound to inhibit edema induced by histamine and compound 48/80 (a mast cell degranulator) suggests that it may also work by stabilizing mast cells, thereby preventing the release of histamine and serotonin.[6]
References
- 1. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anacardic Acid Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of anacardic acid's cytotoxic effects on various cancer cell lines. Detailed protocols for assessing cytotoxicity using MTT and SRB assays are provided, along with insights into the molecular signaling pathways affected by this compound.
Introduction
This compound, a natural compound found in the shell of the cashew nut, has garnered significant interest for its potential as an anticancer agent. It has been shown to exhibit cytotoxic, anti-proliferative, and apoptotic effects in a wide range of cancer cell lines. These application notes are designed to serve as a practical guide for researchers investigating the cytotoxic properties of this compound.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| MDA-MB-231 | Breast (Triple-Negative) | 19.7 | 24 | MTT |
| MCF-7 | Breast (Estrogen Receptor+) | 18.90 (as AA 13:0) | 48 | MTT |
| LNCaP | Prostate | ~25-125 | 24 | MTT[1] |
| PC3 | Prostate | >5, <125 | 24 | CCK-8 |
| PANC-1 | Pancreatic | Not specified | - | MTT |
| MIA-PaCa-2 | Pancreatic | Not specified | - | Not specified |
| A549 | Lung | Not specified | - | Not specified |
| HepG2 | Liver (Hepatocarcinoma) | 26.10 (as AA 13:0) | 48 | MTT |
| MKN-45 | Gastric | 17.73 (as AA 13:0) | 48 | MTT |
| Hs294T | Melanoma | Not specified | 48/72 | MTT |
| A375 | Melanoma | Not specified | 48/72 | MTT |
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the prominent mechanisms is the activation of the p53 tumor suppressor pathway.
This compound-Induced p53 Activation Pathway
This compound has been shown to activate p53, a critical regulator of the cell cycle and apoptosis, through a signaling cascade involving Chromatin Modifying Protein 1A (Chmp1A) and Ataxia Telangiectasia Mutated (ATM)[2]. In pancreatic cancer cells, this compound treatment leads to an increase in Chmp1A protein levels, which in turn activates ATM. Activated ATM then phosphorylates p53 at Serine 15, leading to its stabilization and activation[1][3]. Activated p53 can then transcriptionally upregulate target genes like p21, which induces cell cycle arrest, and pro-apoptotic proteins, ultimately leading to cancer cell death[1].
Experimental Protocols
The following are detailed protocols for the MTT and SRB cytotoxicity assays, adapted for the evaluation of this compound.
Experimental Workflow: Cytotoxicity Assay
The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cancer cells, and subsequently measuring cell viability using a colorimetric assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
SRB (Sulforhodamine B) Assay Protocol
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid solution (1% v/v)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
After the desired incubation period, gently add 50 µL of ice-cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 50 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells / Absorbance of vehicle control) x 100]
-
Plot the percentage of growth inhibition against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, with its mechanism of action involving the activation of key tumor suppressor pathways. The provided protocols for MTT and SRB assays offer reliable methods for quantifying the cytotoxic effects of this compound, enabling further investigation into its potential as a therapeutic agent. Researchers should optimize assay conditions for their specific cell lines and experimental setup to ensure accurate and reproducible results.
References
- 1. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (6-pentadecylsalicylic acid) induces apoptosis of prostate cancer cells through inhibition of androgen receptor and activation of p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Anacardic Acid Purification
Welcome to the technical support center for anacardic acid purification from Cashew Nut Shell Liquid (CNSL). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of anacardic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound from CNSL?
A1: The main challenge is the thermal instability of this compound. It readily decarboxylates to form cardanol at temperatures above 180°C, and sometimes even at lower temperatures during prolonged processing.[1] This necessitates low-temperature extraction and purification methods. Another significant challenge is separating this compound from structurally similar phenolic compounds like cardol and cardanol, which have comparable polarities.[2]
Q2: Why is solvent-extracted or "natural" CNSL preferred over "technical" CNSL for this compound purification?
A2: Natural CNSL is typically extracted using solvents like hexane at low temperatures, which preserves the this compound content (around 60-65%).[3][4] Technical CNSL is obtained by roasting the shells, a process that involves heat and causes the majority of this compound to decarboxylate into cardanol.[3] Therefore, technical CNSL contains very little this compound, making it an unsuitable starting material.[3]
Q3: What are the main components of natural CNSL I need to separate?
A3: Natural CNSL is a mixture of alkenyl phenolic compounds. The typical composition is approximately 60-65% anacardic acids, 15-20% cardol, 10% cardanol, with the remainder being polymeric material.[3][4]
Q4: What purity level can I realistically expect to achieve?
A4: With optimized methods, very high purity is achievable. Ion-exchange resin methods have reported purities of over 95%.[2] A two-step reversed-phase silica gel column chromatography has achieved 98.8% purity for this compound.[5] Preparative HPLC can yield purities ranging from 90% to over 99%, depending on the sample loading.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
Problem 1: Low Yield of this compound After Extraction
-
Possible Cause: Thermal decarboxylation during the process. This compound is heat-sensitive.
-
Solution: Ensure all steps, including solvent evaporation, are performed at low temperatures (ideally below 60°C).[7] Using methods like calcium hydroxide precipitation can help protect the carboxylic acid group and prevent decarboxylation.[8][9]
Problem 2: Poor Separation of this compound from Cardol/Cardanol in Column Chromatography
-
Possible Cause 1: Inappropriate stationary phase. The similar polarity of these compounds makes separation on standard silica gel challenging.
-
Solution 1: Use silver nitrate-impregnated silica gel. The silver ions interact with the double bonds in the alkyl side chains, allowing for better separation of the different unsaturated forms of anacardic acids and related phenols.[9]
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution 2: For normal-phase chromatography, a gradient system of hexane and ethyl acetate is common. Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve peak shape and resolution by keeping the this compound protonated.[7] For reversed-phase columns, a mobile phase of methanol, water, and acetic acid (e.g., 80:20:1) is effective.[6]
Problem 3: Tailing or Broad Peaks in HPLC Analysis
-
Possible Cause: Interaction of the free carboxylic acid group with the stationary phase or presence of impurities.
-
Solution: Acidify the mobile phase. Adding a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1-1%) will suppress the ionization of the salicylic acid moiety, resulting in sharper, more symmetrical peaks.[10][11][12]
Problem 4: Co-elution of this compound Isomers (monoene, diene, triene)
-
Possible Cause: The selected HPLC method lacks the selectivity to resolve isomers with different degrees of unsaturation.
-
Solution: For reversed-phase HPLC (C18 column), the elution order is typically triene, diene, then monoene, as the increased number of double bonds makes the molecule slightly more polar.[9] For normal-phase HPLC, the elution order is reversed.[9] A shallow gradient and optimized mobile phase are crucial. For instance, a mobile phase of n-Hexane and IPA with 0.1% TFA has been used successfully on a chiral column for isomer separation.[12][13]
Quantitative Data Summary
The following table summarizes typical yields and purities reported for various this compound purification methods.
| Purification Method | Starting Material | Recovery/Yield | Purity Achieved | Reference |
| Calcium Hydroxide Precipitation | Natural CNSL | ~60% Yield | Not specified, used as initial extraction | [8][9] |
| Two-Step RP Column Chromatography | Natural CNSL | 82.4% Recovery | 98.8% | |
| Supercritical CO₂ Extraction | Natural CNSL | 82% Recovery | High Purity | [14] |
| Ion-Exchange Resin | Natural CNSL | Not specified | >95% | [2] |
| Preparative RP-HPLC (100mg load) | Natural CNSL | 82-97% | 90.77% - 96.41% | [6] |
Experimental Protocols
Protocol 1: Extraction via Calcium Anacardate Precipitation [8][9]
This method is highly effective for initial extraction while preventing thermal degradation.
-
Dissolution: Dissolve 100 g of natural CNSL in a mixture of methanol and 5% water.
-
Precipitation: Slowly add 50 g of calcium hydroxide [Ca(OH)₂] to the solution while stirring continuously. This forms a precipitate of calcium anacardate.
-
Heating: Gently heat the mixture to 45-50°C for 3 hours with continued stirring.
-
Filtration: Filter the precipitate and wash it thoroughly with methanol to remove other CNSL components like cardol and cardanol.
-
Acidification: Suspend the filtered calcium anacardate precipitate in distilled water. Add concentrated HCl (e.g., 11 M) to protonate the anacardate back to this compound.
-
Solvent Extraction: Extract the aqueous suspension with ethyl acetate.
-
Drying & Concentration: Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (<50°C) to yield the this compound mixture.
Protocol 2: Purification by Silver Nitrate-Impregnated Silica Gel Column Chromatography [9]
This protocol is for separating the different unsaturated isomers of this compound.
-
Adsorbent Preparation: Mix silica gel with a solution of silver nitrate (AgNO₃) and dry in an oven at ~75°C for several days, protected from light.
-
Sample Loading: Dissolve the this compound mixture obtained from Protocol 1 in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Column Packing & Elution: Pack a column with the prepared AgNO₃-silica gel. Add the sample-adsorbed silica to the top.
-
Elution: Begin elution with pure hexane and gradually increase the polarity by introducing ethyl acetate and then methanol.
-
Fraction Collection: Collect numerous small fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool the fractions containing the separated this compound isomers.
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for purity and yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GB2493943A - The extraction of cardol and cardanol from cashew nut shell liquid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. jocpr.com [jocpr.com]
- 14. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anacardic Acid Extraction
Welcome to the technical support center for anacardic acid extraction. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Cashew Nut Shell Liquid (CNSL)?
A1: The primary methods for this compound extraction from CNSL include solvent extraction, supercritical fluid (CO2) extraction, and chemical precipitation. Solvent extraction is widely used due to its simplicity, employing solvents like hexane or acetone. Supercritical CO2 extraction is a greener alternative that can yield high-purity this compound.[1][2] Chemical precipitation, often involving the formation of calcium anacardate, is another effective method for isolating this compound.[3][4][5]
Q2: Which solvent is best for maximizing the yield of this compound?
A2: The choice of solvent significantly impacts the extraction yield. Polar solvents tend to provide higher yields of CNSL.[6] Acetone has been reported to give a maximum amount of CNSL compared to other solvents in soxhlet extraction.[7] For isolating anacardic acids from CNSL, hexane is commonly used.[8][9]
Q3: How can I avoid the decarboxylation of this compound during extraction?
A3: this compound is thermally unstable and can decarboxylate to form cardanol, especially at elevated temperatures.[5] To prevent this, it is crucial to use extraction methods that operate at or near room temperature. Cold solvent extraction and the chemical precipitation method using calcium hydroxide are designed to avoid the decarboxylation process.[5][10]
Q4: What is a typical yield of this compound I can expect?
A4: The expected yield of this compound can vary significantly depending on the extraction method and the quality of the CNSL. Supercritical CO2 extraction has been reported to yield around 60% this compound from crude natural CNSL.[1][11] The chemical precipitation method can also yield approximately 60g of this compound from 100g of CNSL.[5][9] Column chromatography purification of CNSL has been shown to yield up to 92% anacardic acids.[8]
Q5: How can I purify the extracted this compound?
A5: Purification of this compound can be achieved through several chromatographic techniques. Column chromatography using silica gel is a common method.[8] Preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be used to isolate different forms of this compound (triene, diene, and monoene) with high purity.[12] Recrystallization from a cold methanol solution is another method to purify the extracted this compound.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction method.2. Decarboxylation of this compound due to high temperatures.3. Improper solvent selection.4. Incomplete precipitation in the chemical method. | 1. Optimize extraction parameters (e.g., time, temperature, solvent-to-solid ratio). Consider switching to a more efficient method like supercritical CO2 extraction if available.2. Maintain low temperatures throughout the extraction process. Use cold extraction techniques.3. Use polar solvents like acetone for CNSL extraction and non-polar solvents like hexane for subsequent this compound isolation.4. Ensure complete addition of calcium hydroxide and adequate stirring time for full precipitation of calcium anacardate. |
| Presence of Cardanol Impurity | Thermal degradation (decarboxylation) of this compound. | Avoid heating the CNSL during extraction. Use methods specifically designed to prevent decarboxylation, such as the calcium anacardate precipitation method.[5] |
| Co-extraction of Cardol and other Phenolic Compounds | Similar polarity of this compound and other phenolic compounds in CNSL. | Employ chromatographic purification steps after initial extraction. Column chromatography or preparative HPLC can effectively separate this compound from cardol and other impurities.[8][12] Ion-exchange resins can also be used for selective separation.[13] |
| Inconsistent Results Between Batches | 1. Variation in the composition of raw CNSL.2. Inconsistent experimental conditions. | 1. Source CNSL from a consistent supplier or characterize the starting material for each batch.2. Strictly control all experimental parameters, including solvent volumes, reaction times, and temperatures. |
| Difficulty in Precipitating Calcium Anacardate | 1. Insufficient amount of calcium hydroxide.2. pH of the solution is not optimal. | 1. Ensure an adequate amount of calcium hydroxide is added in portions with constant stirring.[5]2. Monitor and adjust the pH of the solution as needed to facilitate the precipitation. |
Data Presentation: Comparison of Extraction Yields
| Extraction Method | Source Material | Reported Yield of this compound | Reference |
| Supercritical CO2 Extraction | Crude Natural CNSL | 60% | [1] |
| Chemical Precipitation (Calcium Anacardate) | CNSL (100 g) | ~60 g | [5][9] |
| Column Chromatography Purification | CNSL | 92% (of total anacardic acids) | [8] |
| Solvent Extraction (Hexane in Soxhlet) | Cashew Nut Shells | 14% (CNSL yield) | [8] |
| Accelerated Solvent Extraction (Water-Methanol) | Cashew Nut Shells | 51.7% (CNSL yield) | [14] |
Experimental Protocols
Protocol 1: Chemical Precipitation of this compound
This method relies on the precipitation of this compound as its calcium salt, followed by regeneration with acid.
Materials:
-
Cashew Nut Shell Liquid (CNSL)
-
Methanol
-
Calcium Hydroxide (Ca(OH)2)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
Disperse 100 g of CNSL in 600 mL of a 5% methanol/water mixture.[5]
-
Slowly add 50 g of calcium hydroxide in portions while constantly stirring.[5][9]
-
Continue stirring the mixture at 50°C for 3 hours to ensure complete precipitation of calcium anacardate.[10]
-
Filter the precipitate and wash it with 200 mL of methanol.[5]
-
Dry the precipitate under a vacuum at 45-50°C for 2 hours.[5]
-
Suspend the dried calcium anacardate in 440 mL of distilled water and add 60 mL of an 11 mol/L aqueous solution of HCl.[5]
-
Stir the mixture for 1 hour to convert the calcium anacardate back to this compound.
-
Extract the this compound with ethyl acetate (2 x 150 mL).[5]
-
Wash the combined organic layers with distilled water (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the this compound.[5]
Protocol 2: Supercritical CO2 Extraction
This protocol describes a method for isolating high-purity this compound using supercritical carbon dioxide.
Materials:
-
Crude Natural CNSL
-
Solid Adsorbent (e.g., silica gel)
-
Supercritical Fluid Extractor
Procedure:
-
Prepare the sample by mixing CNSL with a solid adsorbent at a ratio of 1:2.[2]
-
Set the supercritical fluid extractor to the optimal working conditions: 50°C and 300 bar.[2]
-
Set the CO2 flow rate to 5 g/min .[2]
-
Collect the extracted this compound. This method has been shown to isolate approximately 600 mg of this compound from 1000 mg of crude natural CNSL.[1]
Visualizations
Signaling Pathways
This compound has been shown to modulate several signaling pathways, making it a compound of interest for drug development.
Caption: this compound's modulation of key signaling pathways.
Experimental Workflows
Caption: Workflows for this compound extraction methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
- 4. Study of Electrochemical Transformation of this compound from Cashew (Anacardium occidentale) Nut Shell Liquid [mdpi.com]
- 5. jsta.cl [jsta.cl]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
Anacardic Acid in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anacardic acid in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be kept at -20°C and protected from light.[1] Stock solutions in organic solvents such as DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] It is sparingly soluble in aqueous buffers.[3] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice.[3]
Q3: What are the primary factors that cause the degradation of this compound in solution?
A3: The main factors contributing to the degradation of this compound are:
-
Temperature: Heating this compound can lead to decarboxylation, converting it into cardanol, a compound with reduced biological activity.
-
pH: this compound is incompatible with strong acids and alkalis, which can promote its degradation.
-
Oxidation: Strong oxidizing agents can cause the degradation of this compound. Electrochemical oxidation has been shown to break it down into smaller organic acids.[5][6][7][8]
-
Light: this compound is light-sensitive, and exposure to light can lead to its degradation.[1]
Q4: What are the known degradation products of this compound?
A4: Under conditions of electrochemical oxidation, this compound can degrade into phenoxy radicals, hydroxyquinones, and benzoquinones. Further degradation can lead to the formation of low-molecular-weight organic acids such as propionic, formic, oxalic, lactic, and acetic acids.[6][8] In biological systems, such as in vitro rumen fermentation, this compound has been observed to degrade completely over 48 hours.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | • Prepare fresh stock solutions of this compound for each experiment. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. • Protect solutions from light by using amber vials or wrapping containers in foil. • For aqueous solutions, prepare them immediately before use. |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | • First, dissolve this compound in a small volume of a water-miscible organic solvent like DMSO or ethanol. • Slowly add the organic solution to the aqueous buffer with gentle vortexing to facilitate dissolution. • Do not exceed the recommended final concentration for aqueous solutions. |
| Loss of biological activity | Degradation due to improper storage or handling. | • Verify the storage conditions and age of the this compound stock. • Avoid exposing solutions to high temperatures or extreme pH conditions. • Perform a quality control check of your this compound stock using an analytical method like HPLC. |
Quantitative Stability Data
While comprehensive quantitative data on this compound stability under various conditions is limited in the literature, the following table summarizes available information. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | Temperature | Duration | Stability | Reference |
| DMSO | -80°C | 6 months | Stable | [2] |
| DMSO | -20°C | 1 month | Stable | [2] |
| n-Hexane and Isopropanol | Room Temperature | 24 hours | No significant degradation observed by HPLC. | [5] |
| Aqueous Buffer | Not specified | > 1 day | Not recommended for storage. | [3] |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in the chosen solvent (e.g., DMSO, ethanol) to a final concentration of 10 mg/mL.
- Store this stock solution under the recommended conditions (-20°C or -80°C, protected from light).
2. Preparation of Stability Samples:
- Dilute the stock solution with the desired experimental solvent (e.g., cell culture medium, specific buffer) to the final working concentration.
- Aliquot the solution into several vials for testing at different time points and conditions.
- Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, room temperature, 37°C, exposed to light, protected from light).
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[12][13]
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v), both acidified with 1% acetic acid, can be used.[12][13]
- Flow Rate: 1.0 - 1.5 mL/min.[5][12]
- Detection Wavelength: 280 nm.[12]
- Injection Volume: 20 µL.[12]
- Analysis Schedule: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours) for each storage condition.
4. Data Analysis:
- Monitor the peak area of this compound at each time point.
- A decrease in the peak area over time indicates degradation.
- The appearance of new peaks suggests the formation of degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Signaling Pathways and Experimental Workflows
This compound is a known inhibitor of histone acetyltransferases (HATs), such as p300 and p300/CBP-associated factor (PCAF).[2][14] This inhibitory activity has significant downstream effects on various signaling pathways, most notably the NF-κB and PI3K/Akt pathways.
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by blocking p300/CBP HAT activity.
This compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound can suppress the phosphorylation and activation of Akt.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for conducting a stability study of this compound in solution.
References
- 1. This compound induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule modulators of histone acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound, the toxic component in raw and purified samples of Semecarpus anacardium L. by Siddha purification processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Electrochemical Transformation of this compound from Cashew (Anacardium occidentale) Nut Shell Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Development and validation of a normal phase HPLC method for separation of this compound isomers in cashew nut shell liquid | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Method for this compound Quantification in Cashew Peduncles via High-Performance Liquid Chromatography Coupled to a Diode-Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. | Semantic Scholar [semanticscholar.org]
- 14. Histone Acetyltransferase Inhibitor this compound Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anacardic Acid Extraction
Welcome to the technical support center for anacardic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for minimizing impurities and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in this compound extracted from Cashew Nut Shell Liquid (CNSL)?
The most common impurities are other phenolic lipids naturally present in CNSL. These include cardol and cardanol, with smaller amounts of 2-methyl cardol.[1][2] A significant source of cardanol impurity is the thermal degradation (decarboxylation) of this compound itself during the extraction process.[2][3]
Q2: How can I prevent the conversion of this compound to cardanol?
The key is to avoid high temperatures throughout the extraction and purification process. This compound is thermally unstable and readily decarboxylates to form cardanol upon heating.[2][3] It is crucial to use cold or low-temperature extraction methods. For solvent evaporation, employ a rotary evaporator under reduced pressure at temperatures below 60°C.[4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both quantifying this compound and identifying impurities like cardol and cardanol.[5][6][7] Other useful techniques include Thin Layer Chromatography (TLC) for rapid purity checks, as well as FT-IR, and NMR spectroscopy for structural confirmation of the final product.[8][9][10]
Q4: Can different solvents affect the purity and yield of the final product?
Yes, the choice of solvent is critical. For initial extraction of CNSL from the shells, non-polar solvents like hexane are often used.[4] However, for isolating this compound from the crude CNSL, a method involving precipitation is generally more effective than direct solvent-solvent extraction for achieving high purity.[5][11] Acetone has been shown to yield a high amount of CNSL, but subsequent purification steps are still necessary.[1]
Troubleshooting Guide
Problem 1: Low purity of the final this compound extract due to cardol and cardanol contamination.
-
Possible Cause: The initial separation method was not selective enough for this compound.
-
Recommended Solution: Implement a chemical precipitation step. The most widely used method is the precipitation of this compound as calcium anacardate. By dissolving the crude CNSL in methanol and adding calcium hydroxide (Ca(OH)₂), this compound forms an insoluble salt that precipitates out of the solution, leaving the majority of cardol and cardanol dissolved in the methanol.[5][11] The precipitate can then be isolated and re-acidified with a strong acid like HCl to recover the purified this compound.[3][5]
-
Possible Cause: Thermal degradation of this compound into cardanol occurred during the procedure.
-
Recommended Solution: Strictly control all heating steps. When removing solvents, use a rotary evaporator at a low temperature (e.g., 45-50°C) and reduced pressure.[4][5] If the extraction protocol involves heating, ensure the temperature does not exceed the stability limit of this compound.
-
Possible Cause: The chosen purification method (e.g., column chromatography) was not optimized.
-
Recommended Solution: For column chromatography, use silica gel and a carefully selected solvent gradient. A typical elution might start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or chloroform, often with a small amount of acetic acid (1%) to keep the this compound protonated and improve separation.[4]
Problem 2: The final yield of this compound is significantly lower than expected.
-
Possible Cause: Incomplete precipitation of calcium anacardate.
-
Recommended Solution: Ensure the correct ratio of calcium hydroxide to CNSL is used (a common protocol suggests 50 g of Ca(OH)₂ for 100 g of CNSL).[5][11] Add the Ca(OH)₂ slowly while stirring continuously to facilitate a complete reaction.[3]
-
Possible Cause: Product loss during washing steps.
-
Recommended Solution: When washing the calcium anacardate precipitate, use a solvent in which the precipitate has minimal solubility, such as methanol.[5] After re-acidification, when washing the final this compound with water to remove inorganic salts, be aware that some product may be lost. Minimize the volume of water used and consider back-extracting the aqueous phase with your organic solvent.[12]
-
Possible Cause: Incomplete extraction of this compound after the acidification step.
-
Recommended Solution: After suspending the calcium anacardate precipitate in water and adding HCl, perform multiple extractions (at least 2-3 times) with an appropriate organic solvent like ethyl acetate or petroleum ether.[5][12] Pool the organic layers to maximize the recovery of the this compound.
Data Presentation
Table 1: Effect of Solvents on Cashew Nut Shell Liquid (CNSL) Extraction
| Solvent | Extraction Method | CNSL Yield (%) | Notes |
| Hexane | Soxhlet | Not Specified | Commonly used for initial extraction of "natural" CNSL.[4] |
| Acetone | Soxhlet | ~52% | Gave the maximum amount of CNSL compared to other solvents in one study.[1] |
| Water-Methanol (50/50 v/v) | ASE* at 100 bar | ~51.7% | Resulted in the best extraction yields in a comparative study.[2] |
| Water | ASE* at 100 bar | ~49.8% | High temperature (100°C) can cause decarboxylation of this compound to cardanol.[2] |
| Methanol/Water/HCl | Maceration | Poor | Limited solubility of anacardic acids in this mixture led to poor results.[13] |
*ASE: Accelerated Solvent Extractor
Table 2: Comparison of this compound Purification Methods
| Purification Method | Principle | Reported Purity | Reported Yield | Reference |
| Calcium Hydroxide Precipitation | Selective precipitation of this compound as an insoluble calcium salt. | High | ~60% | [5] |
| Barium Hydroxide Precipitation | Selective precipitation of this compound as an insoluble barium salt. | High | ~52% (26g from 50g CNSL) | [12] |
| Supercritical CO₂ Extraction | Separation based on solubility in supercritical fluid. | High purity, better quality than conventional methods. | 82% recovery of total this compound. | [9][14] |
| Anion-Exchange Resin | Adsorption of acidic components from a CNSL solution. | >95% | Not specified | [15] |
| Silica Gel Column Chromatography | Separation based on polarity. | High (individual isomers can be isolated). | Dependent on loading and fractions pooled. | [4][5] |
Experimental Protocols
Protocol 1: Purification of this compound via Calcium Anacardate Precipitation
This protocol is adapted from methodologies described in several studies.[3][5][11]
-
Dissolution: Dissolve 100 g of crude CNSL in 400-600 mL of methanol containing 5% water.
-
Precipitation: While stirring constantly, slowly add 50 g of calcium hydroxide (Ca(OH)₂) in portions.
-
Heating: After the addition is complete, gently heat the mixture to 45-50°C for 3 hours with continued stirring.
-
Filtration: Allow the mixture to cool, then filter the precipitate (calcium anacardate) using a Buchner funnel.
-
Washing: Wash the collected precipitate with 200 mL of fresh methanol to remove residual impurities.
-
Drying: Dry the precipitate under vacuum at 45-50°C for at least 2 hours.
-
Acidification: Suspend the dried calcium anacardate precipitate in distilled water (e.g., 200 mL) and, while stirring, add concentrated HCl (e.g., 11 M) until the solution is acidic and the precipitate has dissolved/converted back to this compound.
-
Extraction: Transfer the acidic aqueous suspension to a separatory funnel and extract the this compound using ethyl acetate (2 x 150 mL).
-
Final Wash and Dry: Combine the organic layers and wash with distilled water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at a temperature below 50°C to yield the purified this compound.
Protocol 2: Purification via Silica Gel Column Chromatography
This protocol is based on the methodology described by Gavin Publishers.[4]
-
Column Packing: Prepare a glass column with silica gel (e.g., 10 cm long, 5 cm wide) as the stationary phase, packed using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve a known amount of crude CNSL (e.g., 3 mL) in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity to separate the components. A sample gradient could be:
-
Step 1: 200 mL of hexane with 1% acetic acid.
-
Step 2: 200 mL of chloroform with 1% acetic acid.
-
Step 3: 300 mL of dichloromethane/ethanol (1:1) with 1% acetic acid.
-
-
Fraction Collection: Collect the eluent in small fractions (e.g., 30 mL each).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.
-
Pooling and Concentration: Combine the fractions that contain pure this compound and remove the solvent using a rotary evaporator under reduced pressure.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. agritrop.cirad.fr [agritrop.cirad.fr]
- 3. jsta.cl [jsta.cl]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid. | Semantic Scholar [semanticscholar.org]
- 8. "Isolation of this compound from cashew (Anacardium occidentale L.) nu" by Jezalyn V. Maghirang [ukdr.uplb.edu.ph]
- 9. Isolation of this compound from natural cashew nut shell liquid (CNSL) using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. academicjournals.org [academicjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Anacardic Acid Derivatization
Welcome to the technical support center for anacardic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful modification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound derivatization can stem from several factors. The most common issues are thermal degradation (decarboxylation), incomplete reaction, and loss of product during purification.
-
Decarboxylation: this compound is thermally sensitive and can readily decarboxylate to form cardanol, especially at elevated temperatures. One study suggests that decarboxylation can become significant at temperatures as low as 140-145°C.[1]
-
Troubleshooting:
-
Temperature Control: Maintain reaction temperatures below 140°C whenever possible. For reactions requiring higher temperatures, minimize the reaction time. A patent for this compound esterification suggests keeping the temperature not substantially above 200°C.[2]
-
Use of Catalysts: Employ catalysts that allow for lower reaction temperatures. For example, in esterification, acid catalysts like sulfuric acid can facilitate the reaction at a lower temperature than thermal methods alone.[2]
-
-
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions or reagent choice.
-
Troubleshooting:
-
Reagent Stoichiometry: For reactions like esterification, using an excess of the alcohol can help drive the equilibrium towards the product.[2]
-
Choice of Reagents: For amide bond formation, using efficient coupling reagents such as HATU or HOBt/EDC can significantly improve yields, especially with electron-deficient amines.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and ensure completion.
-
-
-
Purification Losses: Significant amounts of the desired derivative can be lost during the work-up and purification steps.
-
Troubleshooting:
-
Extraction: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
-
Chromatography: Optimize the solvent system for column chromatography to achieve good separation between the desired product, unreacted starting materials, and any side products. A common technique for purifying this compound and its derivatives is column chromatography on silica gel.[4][5]
-
-
Q2: I am observing the formation of a major side product in my reaction. How can I identify and minimize it?
A2: The most common side product in this compound reactions is cardanol, formed via decarboxylation. Other side reactions can occur depending on the specific derivatization method.
-
Identification:
-
Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the structure of the side product. The absence of a carboxylic acid proton signal in ¹H NMR and the corresponding carboxyl carbon signal in ¹³C NMR, along with a lower mass in MS, would suggest the formation of cardanol.
-
Chromatographic Comparison: Compare the retention time/factor of the side product with that of an authentic sample of cardanol on TLC or GC-MS.
-
-
Minimization:
-
Temperature Control: As mentioned previously, maintaining lower reaction temperatures is the most effective way to minimize decarboxylation.
-
Protecting Groups: For reactions involving other functional groups on the this compound molecule, consider the use of protecting groups to prevent unwanted side reactions.
-
Q3: How can I effectively monitor the progress of my this compound derivatization reaction?
A3: Regular monitoring of the reaction is crucial for determining the point of completion and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material (this compound) and the appearance of the product.
-
Typical Mobile Phase: A mixture of hexane and ethyl acetate in varying ratios is commonly used. The polarity can be adjusted to achieve good separation. For instance, a mobile phase of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. The addition of a small amount of acetic acid (e.g., 1%) can help to reduce tailing of the acidic components.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for monitoring the reaction and identifying products and byproducts. This compound and its derivatives may require silylation prior to GC-MS analysis to increase their volatility.
Q4: What are the best practices for purifying my this compound derivative?
A4: The choice of purification method depends on the properties of the derivative and the impurities present.
-
Column Chromatography: This is the most common method for purifying this compound derivatives.[4][5]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity samples, reversed-phase prep-HPLC can be employed. A common mobile phase is a mixture of methanol, water, and acetic acid.[6]
-
Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Derivatization
| Derivatization Type | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| Esterification (Acetylation) | Acetic anhydride, Sodium acetate | None (neat) | 80 | 2 hours | Not specified | [4] |
| Esterification (General) | Alcohol, Sulfuric acid | Varies | < 200 | Varies | Not specified | [2] |
| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | DMF, THF | Room Temp to Reflux | Varies | Varies | General Method |
| Amidation | Amine, EDC, HOBt, DMAP | CH₃CN | Room Temperature | Varies | Good to Excellent | [3] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Esterification of this compound (Acetylation) [4]
-
Materials:
-
Purified this compound
-
Acetic Anhydride
-
Sodium Acetate
-
5% HCl solution
-
Hexane
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 200 µL of this compound, 2 mL of acetic anhydride, and 200 mg of sodium acetate.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add cooled 5% HCl solution until the pH of the mixture is between 4 and 5.
-
Extract the product with hexane (4 x 10 mL), shaking vigorously.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the acetylated this compound.
-
Protocol 2: Etherification of this compound (General Williamson Ether Synthesis)
-
Materials:
-
Purified this compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or THF in a flame-dried, inert gas-flushed round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Amidation of this compound (EDC/HOBt Coupling) [3]
-
Materials:
-
Purified this compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add the amine, EDC (1 equivalent), DMAP (1 equivalent), a catalytic amount of HOBt (0.1 equivalents), and DIPEA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US2251547A - Art of preparing derivatives of this compound - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Validation & Comparative
The Double-Edged Sword: Unsaturation Dictates Anacardic Acid's Biological Prowess
A comprehensive comparison of saturated and unsaturated anacardic acids reveals a fascinating dichotomy in their biological activities. The degree of unsaturation in the C15 alkyl side chain profoundly influences their efficacy as antioxidant, antimicrobial, and cytotoxic agents. Generally, unsaturated anacardic acids, particularly the triene form, exhibit superior antioxidant and cytotoxic effects. Conversely, saturated and mono-unsaturated forms demonstrate potent antifungal and specific antibacterial activities, highlighting a structure-activity relationship that is critical for targeted therapeutic development.
Anacardic acids, a class of phenolic lipids derived from cashew nut shell liquid (CNSL), have garnered significant attention for their diverse pharmacological properties. These compounds, characterized by a salicylic acid moiety linked to a 15-carbon alkyl chain, exist in both saturated and unsaturated forms (monoene, diene, and triene). This guide provides a detailed comparison of the biological activities of saturated versus unsaturated anacardic acids, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Comparative Analysis of Biological Activities
The biological activity of anacardic acids is intricately linked to the degree of unsaturation in their alkyl side chain. The following tables summarize the quantitative data from various studies, comparing the efficacy of saturated and unsaturated anacardic acids in different biological assays.
Antioxidant Activity
Unsaturated anacardic acids generally exhibit stronger antioxidant activity. The presence of double bonds in the alkyl chain enhances their ability to scavenge free radicals.
Table 1: Antioxidant Activity of Anacardic Acid Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Saturated this compound (C15:0) | - | - | - |
| Monoene this compound (C15:1) | DPPH | 2.06 ± 0.28 | [1] |
| Diene this compound (C15:2) | DPPH | 1.78 ± 0.01 | [1] |
| Triene this compound (C15:3) | DPPH | Lower than monoene and diene | [1] |
Antimicrobial Activity
The influence of unsaturation on antimicrobial activity is more nuanced. While unsaturation can enhance activity against some microbes, saturated forms have shown greater efficacy against others.
Table 2: Antibacterial Activity of Anacardic Acids
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Saturated this compound (C15:0) | Streptococcus mutans | > 800 | [2] |
| Saturated this compound (C15:0) | Propionibacterium acnes | 7.8 | [3] |
| Triene this compound (C15:3) | Streptococcus mutans | 2048 times more effective than salicylic acid | [2] |
| Natural this compound Mixture | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | [4] |
Table 3: Antifungal Activity of Anacardic Acids
| Compound | Fungi | Activity | Reference |
| Monoene this compound (C15:1) | Not specified | Most active | [1][5] |
| Diene this compound (C15:2) | Not specified | Less active than monoene | [1][5] |
| Triene this compound (C15:3) | Not specified | Less active than monoene | [1][5] |
Cytotoxicity and Enzyme Inhibition
Unsaturated anacardic acids, particularly the triene variant, have demonstrated greater cytotoxicity against various cell lines and more potent inhibition of certain enzymes. However, in some cases, the saturation level does not significantly impact inhibitory activity.
Table 4: Cytotoxicity and Enzyme Inhibitory Activity of Anacardic Acids
| Compound | Activity | Measurement | Result | Reference |
| Saturated this compound (C15:0) | Molluscicidal (against Biomphalaria glabrata) | LC50 | > 5 ppm (relatively nontoxic) | [6] |
| Monoene this compound (C15:1) | Molluscicidal (against Biomphalaria glabrata) | LC50 | 1.4 ppm | [6] |
| Diene this compound (C15:2) | Molluscicidal (against Biomphalaria glabrata) | LC50 | 0.9 ppm | [6] |
| Triene this compound (C15:3) | Molluscicidal (against Biomphalaria glabrata) | LC50 | 0.35 ppm (most toxic) | [6] |
| Triene this compound (C15:3) | Acetylcholinesterase (AChE) Inhibition | Inhibition | Best inhibition | [1] |
| Saturated vs. Unsaturated Mix | Histone Acetyltransferase (HAT) Inhibition | Inhibitory Activity | Did not alter activity | [3] |
| Saturated vs. Unsaturated Mix | Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition | Inhibitory Activity | Similar inhibition | [7] |
| Monoene this compound (C15:1) | α-Glucosidase Inhibition | IC50 | 1.78 ± 0.08 µg/mL | [8] |
| Diene this compound (C15:2) | α-Glucosidase Inhibition | IC50 | 1.99 ± 0.76 µg/mL | [8] |
| Triene this compound (C15:3) | α-Glucosidase Inhibition | IC50 | 3.31 ± 0.03 µg/mL | [8] |
Signaling Pathways and Experimental Workflows
Anacardic acids exert their biological effects by modulating various signaling pathways. The degree of unsaturation can influence the affinity and interaction with molecular targets within these pathways.
Caption: Anacardic acids modulate key signaling pathways.
The experimental evaluation of this compound activity typically follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: General workflow for comparing this compound activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound activity. Below are outlines of commonly employed experimental protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating antioxidant activity.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. This compound samples are dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the this compound samples in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilutions: The this compound sample is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the this compound at which no visible growth of the microorganism is observed.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is used to assess cell viability and cytotoxicity.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the this compound samples and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.
References
- 1. This compound Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural Product this compound from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: molluscicide in cashew nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Anacardic Acid Extraction Methodologies for Researchers and Drug Development Professionals
A deep dive into the efficiency, purity, and scalability of conventional and modern techniques for isolating anacardic acid, a promising therapeutic agent.
This compound, a naturally occurring phenolic lipid found predominantly in cashew nut shell liquid (CNSL), has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities. As research into its therapeutic potential intensifies, the efficient and scalable extraction of high-purity this compound becomes paramount. This guide provides a comparative analysis of various extraction methods, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable technique for their specific needs.
Performance Comparison of this compound Extraction Methods
The choice of an extraction method is a critical determinant of yield, purity, cost, and environmental impact. This section presents a quantitative comparison of commonly employed techniques for this compound isolation.
| Extraction Method | Principle | Yield of this compound | Purity | Processing Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | CNSL Yield: 14-40%[1]. This compound Yield (post-purification): ~92%[1]. | Requires post-extraction purification (e.g., column chromatography). | 4-6 hours[1]. | High | Simple, well-established technique. | Time-consuming, high solvent usage, potential thermal degradation. |
| Maceration with Precipitation | Soaking the raw material in a solvent followed by precipitation of this compound as a salt. | 60-70%[2]. | Moderate to High | Several hours to days | Moderate | Simple, low-cost setup. | Can be time-consuming, may require further purification. |
| Supercritical CO2 Extraction | Utilizes carbon dioxide in its supercritical state as a solvent. | 82% of total this compound[3]. | High[3]. | ~150 minutes[3]. | Low (CO2 is recycled) | Environmentally friendly, high purity product. | High initial equipment cost, requires high pressure. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High extraction efficiency of phenolic compounds. | Good | 7-31 minutes for phenolic extraction from cashew leaves. | Low to Moderate | Fast, efficient, reduced solvent consumption. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. | High extraction efficiency of phenolic compounds. | Good | Short extraction times. | Low to Moderate | Rapid, reduced solvent consumption. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Preparative HPLC | High-resolution chromatographic technique for isolating and purifying compounds. | High recovery (82-97%) of individual this compound components from CNSL[4]. | Very High (>90-99%)[4]. | Varies with scale | High | Excellent purity and separation of congeners. | High cost, not suitable for large-scale initial extraction. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are protocols for key methods discussed in this guide.
Soxhlet Extraction followed by Column Chromatography
Objective: To extract CNSL from cashew nut shells and subsequently isolate anacardic acids.
Materials:
-
Crushed cashew nut shells
-
Hexane
-
Silica gel (for column chromatography)
-
Solvent systems for chromatography (e.g., hexane/ethyl acetate mixtures)
-
Soxhlet apparatus, rotary evaporator, chromatography column
Protocol:
-
Place the crushed cashew nut shells in a thimble and insert it into the Soxhlet extractor.
-
Add hexane to the boiling flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours[1].
-
After extraction, concentrate the resulting CNSL using a rotary evaporator.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Load the concentrated CNSL onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane) to separate the different components of CNSL.
-
Collect the fractions containing anacardic acids, identified by thin-layer chromatography (TLC).
-
Combine the this compound-rich fractions and evaporate the solvent to obtain the purified product.
Maceration with Calcium Hydroxide Precipitation
Objective: To isolate this compound from CNSL through salt precipitation.
Materials:
-
Cashew Nut Shell Liquid (CNSL)
-
Methanol
-
Calcium hydroxide (Ca(OH)₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve 100 g of CNSL in 400 mL of a 5% methanol solution[2].
-
Slowly add 50 g of calcium hydroxide to the solution while stirring[2].
-
Filter the resulting calcium anacardate precipitate and wash it with water.
-
Heat the precipitate at 45°C for 3 hours.
-
Suspend the dried precipitate in a solution of distilled water and hydrochloric acid (37%) to protonate the this compound[2].
-
Extract the this compound using ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain the purified this compound.
Supercritical CO₂ Extraction
Objective: To extract high-purity this compound from CNSL using an environmentally friendly solvent.
Materials:
-
Cashew Nut Shell Liquid (CNSL)
-
Supercritical fluid extractor
-
Liquid carbon dioxide
Protocol:
-
Load the CNSL into the extraction vessel of the supercritical fluid extractor.
-
Set the extraction parameters. Optimal conditions have been reported as a temperature of 50°C and a pressure of 300 bar, with a CO₂ flow rate of 5 g/min [3].
-
Pump liquid CO₂ into the vessel, where it will reach a supercritical state under the set conditions.
-
The supercritical CO₂ acts as a solvent, selectively extracting the anacardic acids from the CNSL.
-
The this compound-laden supercritical fluid is then passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted this compound.
-
The gaseous CO₂ can be recompressed and recycled for further extractions. The extraction is typically run for a duration of around 150 minutes to achieve high recovery[3].
Visualizing the Workflow: this compound Extraction
To further clarify the extraction process, the following diagrams illustrate a general workflow and a key signaling pathway where this compound has shown therapeutic potential.
Caption: Generalized workflow for this compound extraction.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
The selection of an this compound extraction method is a multifaceted decision that requires careful consideration of various factors. For laboratory-scale research where high purity is the primary goal, methods like preparative HPLC or supercritical CO₂ extraction are excellent choices. For larger-scale production, a balance between yield, cost, and environmental impact is necessary, making methods like maceration with precipitation or optimized solvent extraction potentially more viable. The advent of modern techniques like ultrasound-assisted and microwave-assisted extraction offers promising avenues for rapid and efficient extraction, although further research is needed to establish their scalability and cost-effectiveness for industrial applications. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their this compound extraction endeavors.
References
Anacardic Acid: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Anacardic acid, a natural phenolic lipid found in the shell of the cashew nut, has garnered significant interest for its therapeutic potential, particularly for its anti-inflammatory properties. This guide provides an objective comparison of this compound's in vivo anti-inflammatory effects against established agents, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) effects in various in vivo models. Its performance has been compared to conventional drugs such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the opioid analgesic morphine.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
A key model to assess acute inflammation is the carrageenan-induced paw edema test in mice. In this model, this compound exhibited a dose-dependent reduction in paw swelling. The most effective dose was found to be 25 mg/kg, which significantly reduced edema at multiple time points after carrageenan injection.[1][2]
Table 1: Comparison of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Mice [1][2]
| Treatment | Dose (mg/kg, i.p.) | Paw Volume (mL) at 1h (% Inhibition) | Paw Volume (mL) at 2h (% Inhibition) | Paw Volume (mL) at 3h (% Inhibition) | Paw Volume (mL) at 4h (% Inhibition) |
| Vehicle | - | 0.32 ± 0.03 | 0.42 ± 0.04 | 0.49 ± 0.05 | 0.42 ± 0.04 |
| Indomethacin | 10 | 0.20 ± 0.02 (37.5%) | 0.22 ± 0.03 (47.6%) | 0.20 ± 0.02 (59.2%) | 0.15 ± 0.02 (64.3%) |
| This compound | 10 | 0.25 ± 0.03 (21.9%) | 0.30 ± 0.03 (28.6%) | 0.28 ± 0.03 (42.9%) | 0.20 ± 0.02 (52.4%) |
| This compound | 25 | 0.06 ± 0.01 (81.25%) | 0.14 ± 0.02 (66.66%) | 0.25 ± 0.03 (48.97%) | 0.19 ± 0.02 (54.76%) |
| This compound | 50 | 0.28 ± 0.03 (12.5%) | 0.35 ± 0.04 (16.7%) | 0.24 ± 0.03 (51.02%) | 0.23 ± 0.03 (45.23%)* |
*p < 0.05 vs control. Data are presented as mean ± SEM (n=5).
Antinociceptive Activity: Acetic Acid-Induced Abdominal Writhing
This compound also demonstrated significant antinociceptive effects. In the acetic acid-induced abdominal writhing test, a model for visceral pain, a 25 mg/kg dose of this compound produced a reduction in writhing comparable to that of morphine.[1]
Table 2: Comparison of this compound and Morphine on Acetic Acid-Induced Writhing in Mice [1]
| Treatment | Dose (mg/kg, i.p.) | Number of Writhings | % Inhibition |
| Vehicle | - | 40.2 ± 3.1 | - |
| Morphine | 5 | 0.8 ± 0.58 | 98.0% |
| This compound | 25 | 2.4 ± 1.47 | 94.0% |
*p < 0.05 vs control. Data are presented as mean ± SEM (n=5).
Biochemical Markers of Inflammation and Oxidative Stress
To further elucidate its anti-inflammatory mechanism, the effect of this compound on biochemical markers was assessed in the carrageenan-induced peritonitis model. This compound (25 mg/kg) was effective in reducing leukocyte migration, myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and malondialdehyde (MDA) levels (a marker of lipid peroxidation).[1][2] It also increased the levels of the antioxidant glutathione (GSH).[1][2]
Table 3: Effect of this compound on Inflammatory and Oxidative Stress Markers [1][2]
| Parameter | Vehicle | Carrageenan | This compound (25 mg/kg) + Carrageenan |
| Total Leukocytes (x10³/mm³) | 2.8 ± 0.3 | 8.9 ± 0.7 | 4.1 ± 0.5 |
| Neutrophils (x10³/mm³) | 0.7 ± 0.1 | 5.4 ± 0.6 | 2.3 ± 0.4 |
| MPO Activity (U/mL) | - | 18.2 ± 1.2 | 6.98 ± 0.87 |
| MDA (nM/mL) | 2.19 ± 0.91 | 44.33 ± 4.71 | 17.16 ± 3.32 |
| GSH (µg/mL) | 35.77 ± 2.51 | 20.62 ± 1.48 | 32.32 ± 1.13* |
*p < 0.05 vs carrageenan group. Data are presented as mean ± SEM (n=5).
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways. A significant mechanism is the inhibition of the nuclear factor-kappaB (NF-κB) pathway.[3][4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB activation, leading to a downstream reduction in the production of inflammatory mediators.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-Inflammatory, Antinociceptive, and Antioxidant Properties of this compound in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits RANKL-induced osteoclastogenesis in vitro and prevents ovariectomy-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anacardic Acid: A Guide for Laboratory Professionals
Anacardic acid, a phenolic compound derived from cashew nut shell liquid (CNSL), requires careful handling and disposal to ensure laboratory safety and environmental protection. As a substance classified with potential hazards, including skin, eye, and respiratory irritation, adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is an irritant and can cause allergic skin reactions. Therefore, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield must be worn.[1][4][5]
-
Hand Protection: Use compatible chemical-resistant gloves. Given that this compound is a phenolic compound, utility-grade neoprene or butyl gloves are recommended, potentially over a pair of nitrile gloves for incidental contact.[1]
-
Body Protection: A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.[1][3]
Spill Management
In the event of a spill, the area should be secured and ventilated. For small spills, absorbent materials such as sand or vermiculite can be used to contain the substance.[6] The absorbed material should then be collected into a sealed, labeled container for hazardous waste disposal.[2][6] For larger spills, or if the spilled material is heated, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department should be contacted immediately.[6]
Storage of this compound Waste
Proper storage of this compound waste is critical to prevent accidental exposure and reactions.
-
Containers: Waste should be collected in sturdy, leak-proof, and clearly labeled containers.[2][7] The container must be compatible with phenolic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][8][9]
-
Segregation: this compound waste should be stored separately from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[6][10]
-
Location: Store waste containers in a cool, dry, and well-ventilated area, below eye level.[1][4][6]
This compound Disposal Protocol
In-laboratory neutralization of bulk this compound waste is not recommended . The standard and safest procedure is collection and disposal via a licensed hazardous waste management facility, coordinated through your institution's EHS office.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and sealed hazardous waste container.[1][7] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[1][2] These items should not be disposed of in regular trash.
-
-
Labeling and Storage:
-
Arrange for Pickup:
-
Once the waste container is full (typically around 90% capacity), contact your institution's EHS office to schedule a waste pickup.[2] Follow their specific procedures for requesting a collection.
-
Cleaning Contaminated Glassware:
For cleaning glassware that has come into contact with this compound, a dilute base solution (e.g., 1M NaOH) can be used for rinsing to neutralize any residue.[11] However, the initial rinsate from this cleaning process must be collected as aqueous hazardous waste and should not be poured down the drain.[7][11] Subsequent rinses with water can be performed as usual, with the rinsate being disposed of according to your institution's policies for non-hazardous aqueous waste.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are determined by local and national regulations, the following table summarizes key operational parameters derived from general phenolic compound disposal guidelines.
| Parameter | Guideline | Source |
| pH for Neutralized Aqueous Waste (General) | 6.0 - 10.0 for sewer disposal (Not applicable to this compound solutions) | [12] |
| Recommended Container Fullness for Pickup | ~90% capacity | [2] |
| Emergency Eyewash/Shower Flushing Time | 15 minutes | [1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. wcu.edu [wcu.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
